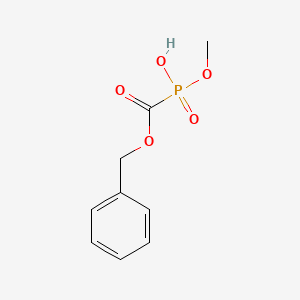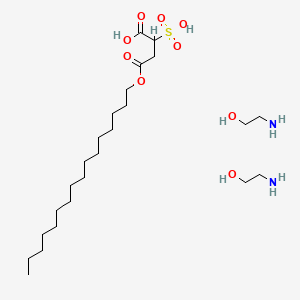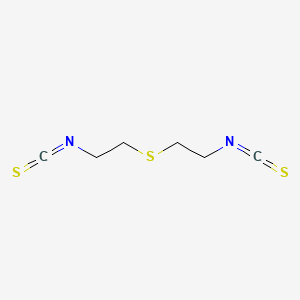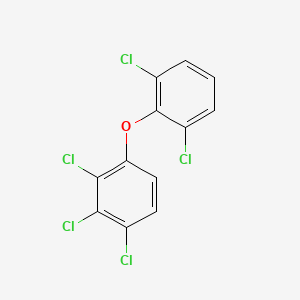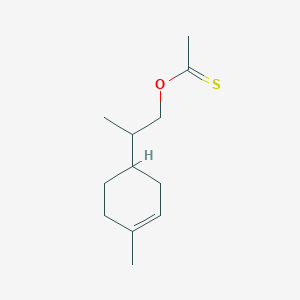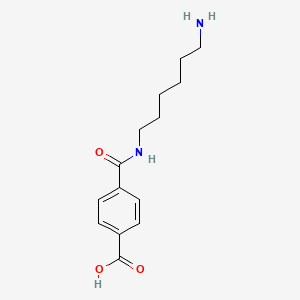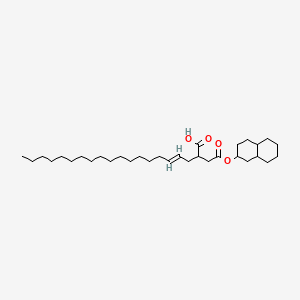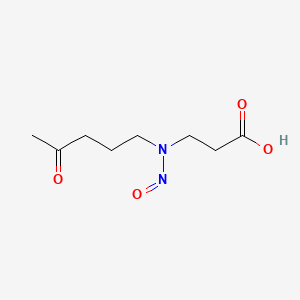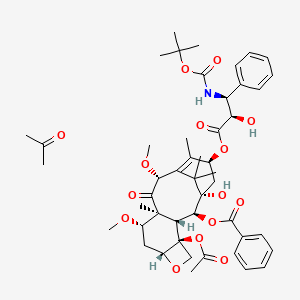
Cabazitaxel acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cabazitaxel acetone is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III, which is typically extracted from the needles of the European yew tree. It is a microtubule inhibitor used primarily as an antineoplastic agent in the treatment of metastatic castration-resistant prostate cancer . This compound stabilizes microtubules and induces tumor cell death, making it a valuable compound in cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cabazitaxel acetone is synthesized from 10-deacetylbaccatin III through a series of chemical reactions. The preparation involves dissolving this compound solvate in acetone, followed by the addition of water at room temperature. The mixture is stirred, filtered, and the filter cake is washed with water and vacuum-dried to obtain the anhydrous form of cabazitaxel .
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process ensures product stability, quality reproducibility, and ease of control for product purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Cabazitaxel acetone undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents like acetone and tetrahydrofuran (THF). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of cabazitaxel, which are used in different therapeutic applications. These derivatives retain the core structure of cabazitaxel but have modifications that enhance their efficacy and reduce side effects .
Aplicaciones Científicas De Investigación
Cabazitaxel acetone has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various derivatives for research purposes.
Biology: Studied for its effects on cellular processes and microtubule dynamics.
Medicine: Primarily used in the treatment of metastatic castration-resistant prostate cancer. .
Industry: Used in the development of new drug formulations and delivery systems
Mecanismo De Acción
Cabazitaxel acetone works by stabilizing microtubules and preventing their depolymerization, which disrupts the dynamics of mitotic spindle formation and ultimately inhibits cell division. This leads to the death of cancer cells. The compound has a low affinity for the P-glycoprotein efflux pump, allowing it to penetrate the blood-brain barrier more effectively than other taxanes .
Comparación Con Compuestos Similares
Similar Compounds
Paclitaxel: Another taxane used in cancer therapy, but with a higher affinity for the P-glycoprotein efflux pump.
Docetaxel: Similar to cabazitaxel but less effective in penetrating the blood-brain barrier.
Ixabepilone: A microtubule inhibitor with a different mechanism of action.
Uniqueness of Cabazitaxel Acetone
This compound is unique due to its ability to overcome resistance mechanisms associated with other taxanes. Its low affinity for the P-glycoprotein efflux pump allows it to be more effective in treating cancers that have developed resistance to paclitaxel and docetaxel .
Propiedades
Número CAS |
1426815-65-7 |
|---|---|
Fórmula molecular |
C48H63NO15 |
Peso molecular |
894.0 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;propan-2-one |
InChI |
InChI=1S/C45H57NO14.C3H6O/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47;1-3(2)4/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52);1-2H3/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+;/m0./s1 |
Clave InChI |
JXGFNOAMBPABCK-JVXKREHESA-N |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC.CC(=O)C |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC.CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


